molecular formula C15H18N2O4 B2734819 methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate CAS No. 1421524-10-8

methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate

Cat. No.: B2734819
CAS No.: 1421524-10-8
M. Wt: 290.319
InChI Key: OBYSUDGIUHLZDW-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, structure, and the type of reactions it undergoes. It may also include its role or function in a particular context, such as its use in industry or research .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and electron microscopy .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, refractive index, and spectral properties .

Scientific Research Applications

Design and Synthesis of Cholinesterase Inhibitors

Researchers have designed and synthesized novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide for their potential as cholinesterase inhibitors and antioxidants. These compounds, including derivatives of methyl 2-(thiophene-2-carboxamido)benzoate, showed significant inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with some compounds exhibiting remarkable dual inhibition and good antioxidant potential. This research illustrates the application of structurally similar compounds in developing treatments for neurological disorders, such as Alzheimer's disease (Kausar et al., 2021).

Heterocyclic System Synthesis

Another study explored the use of methyl 2-benzoylamino-3-dimethylaminopropenoate in synthesizing heterocyclic systems, showcasing the compound's utility in preparing derivatives of fused pyrimidinones. This demonstrates the compound's role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Stanovnik et al., 1990).

Antiproliferative Activity

In a related field, researchers have synthesized N-alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates to study their antiproliferative activity against cancer cell lines. These compounds, by interacting with sigma-1 receptors, demonstrated potent cytotoxic activities, highlighting their potential in cancer therapy (Youssef et al., 2020).

Corrosion Inhibition

A comparative study on corrosion inhibition of mild steel in sulfuric acid solution used Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA) and Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA), demonstrating the application of similar compounds in materials science. These inhibitors showed mixed-type inhibition properties, suggesting their potential for protecting industrial materials (Elazhary et al., 2019).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA or proteins .

Safety and Hazards

This involves identifying any risks associated with the compound, such as toxicity, flammability, reactivity, and environmental impact. It also includes recommendations for safe handling, storage, and disposal .

Properties

IUPAC Name

methyl 2-[(1-acetylazetidine-3-carbonyl)-methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10(18)17-8-11(9-17)14(19)16(2)13-7-5-4-6-12(13)15(20)21-3/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYSUDGIUHLZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N(C)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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